N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine
Description
N1-(4-Bromobenzyl)-N1-methylethane-1,2-diamine is a secondary aliphatic amine featuring a 4-bromobenzyl group and a methyl substituent on the terminal nitrogen. Key features include:
- Structure: A 1,2-diamine backbone with a 4-bromobenzyl group (providing halogenated aromaticity) and a methyl group at the N1 position.
- Potential Applications: Similar compounds are used in corrosion inhibition , enzyme inhibition (e.g., PRMT inhibitors) , and coordination chemistry .
Properties
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCHFDJIUCHFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation proceeds via an SN2 mechanism , where the amine attacks the benzyl carbon, displacing bromide. A base (e.g., KCO or CsCO) neutralizes the resulting HBr, shifting the equilibrium toward product formation. Typical conditions include:
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Solvent : Anhydrous THF, DCM, or acetonitrile
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Temperature : 0°C to reflux (40–80°C)
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Molar Ratio : 1:1 (amine to halide) with 10–20 mol% base
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (THF) | Reflux, 12 h | 78 | 92 |
| Solvent (DCM) | RT, 24 h | 85 | 89 |
| Base (CsCO) | 20 mol%, 60°C, 8 h | 91 | 95 |
| Base (KCO) | 15 mol%, 40°C, 16 h | 82 | 90 |
Key challenges include competing over-alkylation at the primary amine and solvent polarity effects . Polar aprotic solvents like DMF improve reactivity but complicate purification.
Reductive Amination: Alternative Route
Reductive amination offers a complementary approach, particularly when starting from 4-bromobenzaldehyde and N1-methylethane-1,2-diamine . This method employs reducing agents to convert the intermediate imine to the target amine.
Catalytic Systems and Efficiency
Recent advances utilize iridium-based catalysts (e.g., [Cp*IrCl]) with H or silanes as reductants. A study demonstrated 88% yield using 0.2 mol% Cat. 1 (Ir complex) and CsCO in methanol at 100°C for 16 h.
Critical Factors:
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pH Control : Alkaline conditions (pH 8–9) stabilize the imine intermediate.
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Reductant Choice : NaBH affords moderate yields (65–70%), while catalytic hydrogenation improves atom economy.
Industrial-Scale Production: Catalytic Bromination and Alkylation
Large-scale synthesis often integrates bromination of toluene derivatives followed by alkylation. A patented method for 4-bromo-1,2-xylene illustrates this approach:
Step 1: Bromination of o-Xylene
Step 2: Alkylation of N1-Methylethane-1,2-Diamine
The resulting 4-bromobenzyl bromide reacts with the diamine under conditions mirroring Table 1, achieving 89–93% yield in pilot-scale reactors.
Purification and Characterization
Purification Techniques
Spectroscopic Validation
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IR : 750 cm (C-Br stretch), 3300 cm (N-H bend).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-alkylation | Use stoichiometric amine excess |
| Solvent residues | Switch to low-boiling solvents |
| Catalyst recovery | Immobilized catalysts (e.g., SiO-Ir) |
Emerging Methodologies
Photocatalytic Coupling
Preliminary studies using Ru(bpy) under blue LED light show promise, achieving 80% yield in 6 h at room temperature.
Chemical Reactions Analysis
Types of Reactions
N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine has potential therapeutic applications due to its structural features that allow for interactions with biological targets.
Potential Therapeutic Uses
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The bromine atom may enhance the compound's ability to penetrate biological membranes, potentially leading to higher efficacy against pathogens .
- Anti-trypanosomal Properties : Related compounds have shown effectiveness against Trypanosoma parasites, which cause diseases such as African sleeping sickness. This compound may warrant further investigation in this area.
Case Studies
- A study on structurally similar diamines highlighted their ability to inhibit the growth of various microbial strains, indicating that this compound could have similar effects .
Organic Synthesis
Due to its amine functional groups, this compound serves as a versatile building block in organic synthesis.
Reactivity
- The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various substituents .
- It can also undergo acylation and alkylation reactions, making it useful for synthesizing more complex organic molecules.
Applications in Synthesis
- Building Block for Pharmaceuticals : Its structure allows it to be modified into various pharmaceutical agents.
- Synthesis of Novel Materials : The compound can be utilized to develop new materials with specific properties, such as polymers or catalysts .
Material Science
This compound's unique properties make it suitable for applications in material science.
Polymer Chemistry
- It can be used as a monomer or cross-linking agent in the synthesis of polymers. The presence of amine groups facilitates the formation of polyurethanes and other polymeric materials with enhanced mechanical properties .
Case Studies
- Research has demonstrated that incorporating similar amine compounds into polymer matrices can significantly improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence reactivity, solubility, and spectral properties. Below is a comparison with key analogs:
Key Observations :
- Halogen vs. Electron-Donating Groups : The bromine atom in the target compound enhances lipophilicity and may influence π-π stacking in biological systems, contrasting with electron-donating groups like methoxy (3ab) or nitro (3ae), which alter electronic density and reactivity .
- Steric Effects : Methyl groups at the N1 position (as in the target compound and MS023) reduce conformational flexibility compared to bulkier substituents like isopropoxy groups .
Spectroscopic Signatures
- IR Spectroscopy : Aromatic C-Br stretches (~550–600 cm⁻¹) distinguish brominated analogs from methoxy (1250 cm⁻¹) or nitro (1520 cm⁻¹) derivatives .
- NMR Spectroscopy : The methyl group at N1 in the target compound would produce a singlet near δ 2.2–2.5, similar to MS023 (δ 2.96, s) . Aromatic protons in brominated derivatives resonate downfield (δ 7.0–7.5) compared to methoxy-substituted analogs (δ 6.8–7.2) .
Biological Activity
N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15BrN2, with a molecular weight of approximately 229.14 g/mol. The compound features a bromobenzyl group attached to a methylethane-1,2-diamine backbone, which contributes to its reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, potentially inhibiting their activity. This interaction is facilitated by the bromobenzyl group, which can occupy hydrophobic pockets within protein structures, while the ethylene diamine moiety can form hydrogen bonds with critical amino acid residues.
- Receptor Modulation : It may also interact with specific receptors, modulating signaling pathways that are crucial for various biological processes.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound display significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating potential as therapeutic agents in treating infections.
- Anticancer Properties : There is emerging evidence suggesting that related diamines exhibit anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
Case Study: Anticancer Activity
In a notable study examining the anticancer effects of related compounds, researchers found that this compound analogs exhibited cytotoxicity against HeLa and MCF7 cell lines. The mechanism involved the induction of oxidative stress leading to cell death, highlighting the compound's potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine, and how can reaction efficiency be validated experimentally?
- Methodological Answer : Begin with retrosynthetic analysis to identify precursor molecules (e.g., 4-bromobenzyl bromide and methylethane-1,2-diamine). Use orthogonal experimental design (e.g., Taguchi or fractional factorial methods) to optimize parameters like temperature, solvent polarity, and stoichiometry . Validate efficiency via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to quantify yield and purity. For reproducibility, employ reaction calorimetry to monitor exothermicity and ensure safety protocols align with laboratory hygiene plans .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve structural ambiguities in the amine and benzyl groups. Use mass spectrometry (MS) with electrospray ionization (ESI) to confirm molecular weight and bromine isotopic patterns. For purity assessment, apply reverse-phase HPLC with UV detection at 254 nm. If discrepancies arise (e.g., unexpected peaks), cross-validate with gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts and adjust purification methods (e.g., column chromatography with gradient elution) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct a hazard assessment focusing on acute toxicity (via LD50 data) and flammability (flash point analysis). Use fume hoods for synthesis and handling, coupled with PPE (nitrile gloves, lab coats, and safety goggles). Store the compound in amber glass vials under inert gas (N₂/Ar) to prevent degradation. Regularly review the Chemical Hygiene Plan for spill management and waste disposal, referencing institutional safety databases for updates .
Advanced Research Questions
Q. How can computational chemistry and AI-driven tools enhance the prediction of reaction pathways for derivatives of this compound?
- Methodological Answer : Utilize density functional theory (DFT) to model transition states and intermediate stability in substitution reactions. Integrate machine learning (ML) platforms (e.g., COMSOL Multiphysics with AI modules) to predict reaction outcomes under varied conditions. Train models on datasets of similar brominated amines, incorporating variables like solvent dielectric constant and nucleophilicity. Validate predictions with microfluidic high-throughput screening .
Q. What experimental design strategies mitigate confounding variables in studying the compound’s reactivity in catalytic systems?
- Methodological Answer : Implement response surface methodology (RSM) to isolate effects of catalyst loading, pH, and temperature. Use central composite design (CCD) for nonlinear optimization. For heterogeneous catalysis, characterize catalyst surfaces via BET and XPS pre-/post-reaction to account for deactivation. Statistically analyze data using ANOVA to identify significant factors and interactions, adjusting for autocorrelation in time-series experiments .
Q. How should researchers address contradictions in published data on the compound’s solubility and stability across solvents?
- Methodological Answer : Perform meta-analysis of existing solubility data, categorizing solvents by Hansen solubility parameters. Replicate experiments under controlled humidity and oxygen levels (e.g., glovebox conditions). Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents. For stability studies, employ accelerated aging tests (40–60°C) with periodic HPLC monitoring. Publish corrigenda with detailed methodological transparency to resolve discrepancies .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this diamine derivative?
- Methodological Answer : Apply chiral stationary phase (CSP) chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with supercritical CO₂ as a mobile phase for eco-friendly separation. For diastereomers, use crystallization-induced diastereomer transformation (CIDT) by seeding with enantiopure templates. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Cross-reference with membrane-based separation literature for scalability insights .
Q. How can cross-disciplinary approaches (e.g., materials science or environmental chemistry) expand applications of this compound?
- Methodological Answer : Investigate its use as a ligand in coordination polymers for gas storage (e.g., CO₂ capture) by synthesizing metal-organic frameworks (MOFs) and characterizing porosity via BET analysis. In environmental contexts, study photodegradation pathways using UV-Vis spectroscopy and LC-QTOF-MS to identify breakdown products. Collaborate with computational teams to model ecotoxicological impacts using QSAR (quantitative structure-activity relationship) databases .
Methodological Frameworks
- Theoretical Foundations : Align experimental hypotheses with reaction engineering principles (e.g., Arrhenius kinetics for temperature dependence) and quantum mechanical descriptors (e.g., Fukui indices for electrophilicity) .
- Data Integrity : Use blockchain-enabled lab notebooks (e.g., LabArchives) for immutable data logging. Implement SHA-256 encryption for sensitive datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
